molecular formula C13H14O6 B1217665 Dihydrocitrinone CAS No. 65718-85-6

Dihydrocitrinone

Cat. No.: B1217665
CAS No.: 65718-85-6
M. Wt: 266.25 g/mol
InChI Key: VVVMDYGNIVXIIG-INEUFUBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocitrinone is a natural product found in Penicillium citrinum with data available.

Scientific Research Applications

Chemical Analysis and Compound Formation

  • Chemical Analysis in Fermentation : Dihydrocitrinone was identified during the solid-phase fermentation of Penicillium citrinum. It was found alongside citrinin, phenol A acid, dihydrocitrinin, and dicitrinin A, a novel cytotoxic dimer. Dicitrinin A is a dimerised artefact of citrinin, a major co-metabolite, with its structure revealed through spectroscopic analysis and chemical modification. This highlights the role of this compound in the degradation pathways of citrinin compounds (Clark et al., 2006).

Antitumor Effects

  • Antitumor Mechanisms : Dicitrinone B, a dimer involving this compound, demonstrated antitumor effects on various tumor cells, with significant efficacy against human malignant melanoma cells (A375). It was observed to induce apoptosis via a caspase-dependent pathway, highlighting the potential of this compound-related compounds in cancer treatment (Chen et al., 2014).

  • Dicitrinone D and Cancer Treatment : A related study on Dicitrinone D, another citrinin dimer involving this compound, found it to be an effective antitumor agent, especially against SPC-A1 cells. It was identified as a microtubule-destabilizing agent, suggesting its potential role in cancer therapy (Chen et al., 2017).

Properties

CAS No.

65718-85-6

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid

InChI

InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1

InChI Key

VVVMDYGNIVXIIG-INEUFUBQSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

SMILES

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

Canonical SMILES

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

65718-85-6

Synonyms

dihydrocitrinone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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